molecular formula C3H4N2OS B2860808 1,2,3-Thiadiazol-4-ylmethanol CAS No. 50868-99-0

1,2,3-Thiadiazol-4-ylmethanol

Cat. No.: B2860808
CAS No.: 50868-99-0
M. Wt: 116.14
InChI Key: CHHDHVBATKGUSP-UHFFFAOYSA-N
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Description

1,2,3-Thiadiazol-4-ylmethanol is a heterocyclic compound that features a thiadiazole ring fused with a methanol group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and potential biological activities. The presence of the thiadiazole ring imparts a range of properties that make it a valuable scaffold in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Thiadiazol-4-ylmethanol can be synthesized through various synthetic routes. One common method involves the reaction of thiosemicarbazide with formic acid, followed by cyclization to form the thiadiazole ring. The methanol group can be introduced through subsequent reactions involving appropriate reagents and conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Thiadiazol-4-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2,3-Thiadiazol-4-ylmethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3-thiadiazol-4-ylmethanol involves its interaction with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, its antimicrobial activity may be due to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methanol group, which can be further functionalized to create a variety of derivatives with enhanced biological activities. Its versatility in undergoing different chemical reactions makes it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

thiadiazol-4-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2OS/c6-1-3-2-7-5-4-3/h2,6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHDHVBATKGUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NS1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of ethyl 1,2,3-thiadiazol-4-ylcarboxylate (18.35 g, 0.116 mol) in ether (400 mL) was added portionwise lithium aluminum hydride (2.47 g, 0.065 mol) over 1 h period. The reaction mixture was stirred at 23° C. for 7 h and treated with lithium aluminum hydride (2.47 g, 0.065 mL). The stirring was continued for 24 h before adding successively water (7 mL), 15% sodium hydroxide solution (7 mL) and water (21 mL). After stirring for 15 min, the ether solution was decanted and the gum was extracted with ether (5×100 mL). The ether extracts were combined, dried (MgSO4) and concentrated (5.4 g). The crude material was purified on silica gel column (120 g, 4×16 cm), with ether as eluting solvent to give 1.3 g (7%) of ethyl 1,2,3-thiadiazol-4-ylcarboxylate and 2.45 g (18%) of 1,2,3-thiadiazol-4-ylmethanol; ir (film)νmax : 3380 (OH) cm-1 ; 1Hmr (CDCl3)δ: 2.31 (1H, s, OH), 5.22 (2H, s, CH2O), 8.50 (1H, s, H of thiadiazole).
Quantity
18.35 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step Two
Quantity
0.065 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
reactant
Reaction Step Four
Name
Quantity
21 mL
Type
reactant
Reaction Step Four

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